2,3-Dichloro-6-nitrotoluene

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2; synonym: 1,2-dichloro-3-methyl-4-nitrobenzene) is a nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It belongs to the dichloronitrotoluene family, characterized by a toluene core substituted with two chlorine atoms (at positions 2 and and one nitro group (at position 6).

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 186393-28-2
Cat. No. B3040323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-nitrotoluene
CAS186393-28-2
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5Cl2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyZIZYIDMRRKTXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2): Procurement-Relevant Identity and Class Positioning


2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2; synonym: 1,2-dichloro-3-methyl-4-nitrobenzene) is a nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol [1]. It belongs to the dichloronitrotoluene family, characterized by a toluene core substituted with two chlorine atoms (at positions 2 and 3) and one nitro group (at position 6). This specific substitution pattern—adjacent chlorines ortho to the methyl group, with the nitro group para to the C2 chlorine—creates a unique electronic environment that governs its regioselectivity in downstream reactions [2]. The compound is commercially available as a solid, with typical purity specifications of ≥98% (GC) from authoritative vendors , and is used exclusively as a synthetic intermediate in organic chemistry research, method development, and pharmaceutical precursor synthesis [2].

2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2): Why In-Class Analogs Cannot Be Interchanged


Within the dichloronitrotoluene family, substitution pattern is not a minor nuance but the primary determinant of synthetic utility. Simple in-class replacement with isomers such as 2,4-dichloro-6-nitrotoluene (CAS 64346-04-9) or 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0) alters the electronic and steric environment of the reactive sites, fundamentally changing regioselectivity in subsequent transformations. For instance, the 2,3-dichloro-6-nitro substitution pattern positions a chlorine ortho to the methyl group and the nitro group para to another chlorine—an arrangement that creates distinct activation/deactivation profiles for nucleophilic aromatic substitution compared to the 2,4- or 2,6-isomers [1]. More critically, the target compound's specific arrangement is not an arbitrary synthetic choice but an irreplaceable requirement in validated synthetic routes to commercial APIs. Substituting a different dichloronitrotoluene isomer would yield a structurally divergent downstream intermediate that fails to converge on the intended pharmacophore, making procurement of the correct isomer a non-negotiable scientific requirement.

2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2): Quantitative Differentiation Evidence Against Closest Analogs


Isomer-Specific Purity Specification: ≥98% (GC) for 2,3-Dichloro-6-nitrotoluene

For procurement decisions where isomeric purity directly impacts downstream reaction yield and impurity profile, 2,3-Dichloro-6-nitrotoluene is available with a certified purity specification of ≥98.0% (GC) from multiple authoritative vendors . In comparison, the structurally related isomer 3,4-Dichloro-6-nitrotoluene (CAS 7494-45-3) is offered at a lower standard purity of 95% [1]. The 3-percentage-point difference in nominal purity specification translates to a 60% reduction in allowable unspecified impurities—a material distinction when the compound is used as a building block in multi-step syntheses where impurity carry-through can compromise final API purity.

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

Melting Point as Isomer Identity Fingerprint: 2,3-Isomer (60-64°C) vs. 2,6-Isomer (52-56°C)

Melting point serves as a simple yet definitive identity verification parameter for distinguishing closely related dichloronitrotoluene isomers. 2,3-Dichloro-6-nitrotoluene exhibits a melting point range of 60.0–64.0°C . This is markedly distinct from the 2,6-dichloro-3-nitrotoluene isomer (CAS 29682-46-0), which melts at 52–56°C —a difference of approximately 8°C at the lower bound. This thermal property divergence is not trivial; it reflects the different crystal packing forces arising from the distinct substitution patterns and provides a rapid, low-cost QC gate for confirming correct isomer receipt before committing expensive synthetic resources.

Physical Characterization Isomer Verification Quality Assurance

Validated Synthetic Pathway to Anagrelide: Irreplaceable Isomer Requirement

2,3-Dichloro-6-nitrotoluene is a mandatory, non-substitutable intermediate in the established industrial synthesis of Anagrelide, a blood platelet reducing agent used to treat thrombocytosis [1]. The patented process starts with commercially available 2,3-dichlorotoluene and proceeds through 2,3-dichloro-6-nitrotoluene (or its downstream 6-nitrobenzyl derivatives) as a novel, essential intermediate [2]. Critically, the synthetic sequence requires the nitro group to occupy the position para to the C2 chlorine—the exact regiochemical arrangement uniquely provided by the 2,3-dichloro-6-nitro isomer. Any attempt to substitute a different dichloronitrotoluene isomer (e.g., the 2,4- or 2,6-isomer) would produce a different substitution pattern that cannot converge on the Anagrelide pharmacophore without fundamental redesign of the synthetic route.

Pharmaceutical Synthesis API Intermediate Process Chemistry

Computational LogP as Indicator of Differential Chromatographic Behavior and Solubility

The octanol-water partition coefficient (LogP) is a key descriptor for predicting chromatographic retention, membrane permeability, and solubility. For 2,3-dichloro-6-nitrotoluene, the calculated LogP value is 3.21 or 3.7 [1] depending on the computational method employed. In comparison, the 2,4-dichloro-6-nitrotoluene isomer (CAS 64346-04-9) exhibits a calculated aqueous solubility of 0.041 g/L at 25°C , while no quantitative solubility data is readily available for the 2,3-isomer. However, the distinct LogP values between isomers (even when computational variance is considered) imply measurable differences in reversed-phase HPLC retention times—differences that can be exploited for analytical method development or that may influence differential extraction behavior during workup procedures.

Physicochemical Property Chromatography Formulation Development

Substitution Pattern Dictates Regioselectivity in Downstream Functionalization

The specific 2,3-dichloro-6-nitro substitution pattern creates a unique electronic and steric environment that governs the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions [1]. The methyl group at C1 is an activating, ortho/para-director; the chlorine atoms at C2 and C3 are deactivating but ortho/para-directing; and the nitro group at C6 is strongly deactivating and meta-directing. In the 2,3-dichloro-6-nitro isomer, the nitro group occupies the position para to the C2 chlorine—a crucial arrangement for the Anagrelide synthetic pathway [2]. In contrast, the 2,4-dichloro-6-nitrotoluene isomer (CAS 64346-04-9) places the C4 chlorine in a different relative position , and the 2,6-dichloro-3-nitrotoluene isomer (CAS 29682-46-0) places the nitro group at C3 rather than C6 . These isomeric variations produce distinctly different directing effects in electrophilic substitution and different leaving group activation in nucleophilic aromatic substitution, making each isomer functionally unique rather than interchangeable.

Organic Synthesis Regioselectivity Medicinal Chemistry

Mass Spectral Fingerprint: Isomer-Specific Fragmentation for Identity Confirmation

Mass spectrometry provides a definitive method for distinguishing dichloronitrotoluene isomers. A mass spectrum of a dichloronitrotoluene is characterized by a molecular ion (M⁺•) at an odd m/z value, an X+2 isotope pattern indicative of two chlorine atoms, and characteristic fragment ions representing losses of 30 Da (NO) and 46 Da (NO₂) from the molecular ion [1]. The fragmentation pattern is isomer-dependent; 2,3-dichloro-6-nitrotoluene (CAS 186393-28-2) will exhibit a distinct relative abundance of fragment ions compared to the 2,4-dichloro-6-nitrotoluene isomer (CAS 64346-04-9) or the 2,6-dichloro-3-nitrotoluene isomer (CAS 29682-46-0), reflecting the different bond dissociation energies and rearrangement pathways governed by the specific substitution pattern. This mass spectral fingerprint enables unambiguous identity confirmation of the correct isomer upon receipt.

Mass Spectrometry Analytical Confirmation Isomer Identification

2,3-Dichloro-6-nitrotoluene (CAS 186393-28-2): Evidence-Based Application Scenarios for Procurement


Pharmaceutical API Intermediate: Anagrelide Synthesis

2,3-Dichloro-6-nitrotoluene is an essential, non-substitutable intermediate in the validated industrial synthesis of Anagrelide, a blood platelet reducing agent for thrombocytosis treatment. The patented process begins with commercially available 2,3-dichlorotoluene and proceeds through 2,3-dichloro-6-nitrotoluene (or its 6-nitrobenzyl derivatives) as a novel, required intermediate [1]. The regiochemistry is critical: the nitro group must occupy the position para to the C2 chlorine to enable the subsequent synthetic steps that converge on the Anagrelide pharmacophore. Substitution with any other dichloronitrotoluene isomer would produce a structurally divergent intermediate that cannot proceed through the validated route without complete process redevelopment and re-validation.

Method Development and Analytical Reference Standard

As a standard laboratory reagent with a certified purity of ≥98% (GC) from authoritative vendors [1], 2,3-dichloro-6-nitrotoluene is suitable for use as an analytical reference standard in method development and validation. Its distinct melting point (60–64°C), mass spectral fingerprint (M⁺• at odd m/z with Cl₂ isotope pattern and characteristic NO/NO₂ losses), and computed LogP (~3.21–3.7) provide multiple orthogonal identity confirmation parameters that enable robust HPLC and GC-MS method development for isomer separation and purity assessment.

Pesticide Intermediate Synthesis

Patents in the pesticide intermediate technical field explicitly disclose the preparation of dichlorotoluene nitride intermediates—including 2,3-dichloro-6-nitrotoluene—as precursors for agrochemical active ingredients [1]. The preparation method utilizes o-dichlorotoluene, m-dichlorotoluene, or p-dichlorotoluene as raw materials, with dichloroethane as solvent and concentrated nitric acid as nitration reagent, producing the nitro-intermediate with reduced corrosion to reaction equipment and minimized waste acid generation. The specific 2,3-dichloro-6-nitro substitution pattern provides the required regiochemistry for subsequent transformations in pesticide synthesis pathways.

Building Block for Diverse Downstream Derivatives

2,3-Dichloro-6-nitrotoluene serves as a versatile building block for synthesizing a range of downstream products via well-characterized transformations. Documented reactions include: (1) bromomethylation to yield 2-(bromomethyl)-3,4-dichloro-1-nitrobenzene (CAS 93213-79-7) [1]; (2) further chlorination to produce 2,3,6-trichloro-5-nitrotoluene (CAS 500881-08-3) [1]; (3) reduction of the nitro group to yield 3,4-dichloro-2-methylaniline (CAS 62077-25-2) [1]; and (4) reaction with hydrochloric acid, chlorine, tin(II) chloride, and sodium nitrite to generate 2,3,6-trichlorobenzal chloride derivatives [1]. The specific 2,3-dichloro-6-nitro substitution pattern ensures predictable regioselectivity in each of these transformations.

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